

Trap-101 Hydrochloride: A Technical Guide to Solubility and Stability

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Compound of Interest		
Compound Name:	Trap-101 hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known solubility and stability characteristics of **Trap-101 hydrochloride**, a potent and selective antagonist of the nociceptin/orphanin FQ (NOP) receptor.[1] Due to the limited availability of comprehensive public data on this specific compound, this document also outlines standardized experimental protocols for determining aqueous and solvent solubility, as well as for conducting forced degradation and long-term stability studies, which are critical for preclinical and pharmaceutical development.

Core Compound Properties

Trap-101 hydrochloride, with the chemical name 1-[1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride, is a white to off-white powder.[2] Its molecular formula is C₂₄H₃₅N₃O₂·HCl, and it has a molecular weight of 434.01 g/mol .[2]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation potential. Based on available data, the solubility of **Trap-101 hydrochloride** has been characterized in the following solvents:



Solvent	Solubility
Water	≥10 mg/mL
DMSO	<21.7 mg/mL (Sonication recommended)
Table 1: Known Solubility of Trap-101 Hydrochloride[2][3]	

For a comprehensive understanding of its biopharmaceutical properties, further solubility studies across a range of pH values (typically pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions) and in various organic solvents are recommended.

Stability Profile

Comprehensive stability data for **Trap-101 hydrochloride** is not readily available in the public domain. Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. [4] These studies are fundamental for establishing a re-test period for the drug substance and a shelf life for the drug product.

Standard stability testing involves long-term studies under defined storage conditions and accelerated (stressed) conditions to predict degradation pathways.[4]

Experimental Protocols

The following are detailed, standardized methodologies for conducting solubility and stability studies applicable to compounds like **Trap-101 hydrochloride**.

Protocol 1: Aqueous pH-Solubility Profile

Objective: To determine the aqueous solubility of **Trap-101 hydrochloride** at different pH levels.

Materials:

Trap-101 hydrochloride



- Phosphate-buffered saline (PBS) at pH 1.2, 4.5, and 6.8
- HPLC-grade water
- Vortex mixer
- Incubator/shaker
- Centrifuge
- HPLC system with a suitable column and detector

Methodology:

- Prepare supersaturated solutions of **Trap-101 hydrochloride** in each pH buffer.
- Equilibrate the solutions at a constant temperature (e.g., 25°C or 37°C) in a shaker for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Following equilibration, centrifuge the samples to pellet the excess solid.
- Carefully collect the supernatant and filter it through a 0.45 μm filter.
- Quantify the concentration of dissolved Trap-101 hydrochloride in the filtrate using a validated HPLC method.
- Perform the experiment in triplicate for each pH condition.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways for **Trap-101 hydrochloride** under stress conditions.

Materials:

- Trap-101 hydrochloride
- Hydrochloric acid (HCl)



- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- High-intensity light source (photostability chamber)
- Oven (for thermal stress)
- Humidity chamber
- HPLC-MS/MS system

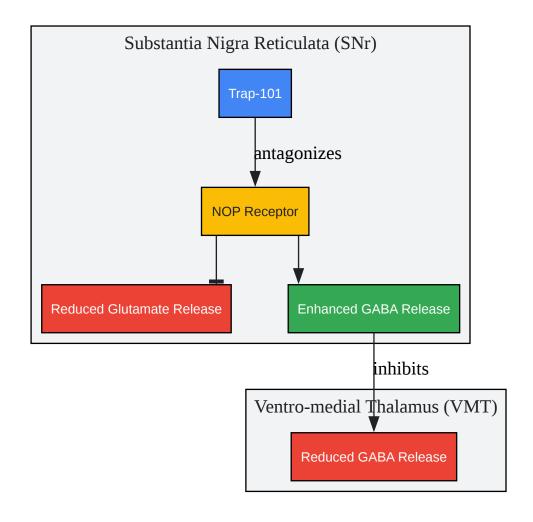
Methodology:

- Acid and Base Hydrolysis: Dissolve Trap-101 hydrochloride in solutions of varying acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) concentrations. Incubate at elevated temperatures (e.g., 60°C) and sample at various time points.
- Oxidative Degradation: Treat a solution of Trap-101 hydrochloride with an oxidizing agent (e.g., 3% H₂O₂) at room temperature and at elevated temperatures. Sample at different intervals.
- Thermal Degradation: Expose solid Trap-101 hydrochloride to high temperatures (e.g., 80°C) and analyze for degradation over time.
- Photostability: Expose solid and solution samples of Trap-101 hydrochloride to a controlled light source as per ICH Q1B guidelines.
- Analyze all samples using an HPLC-MS/MS system to separate and identify any degradation products.

Mechanism of Action and Signaling Pathway

Trap-101 is an antagonist of the Nociceptin/Orphanin FQ (NOP) receptor.[1] Its mechanism of action in experimental models of Parkinson's disease involves the blockade of nigral NOP receptors, which leads to an impairment of nigro-thalamic transmission.[1] This action is associated with a reduction in glutamate release and an enhancement of GABA release in the substantia nigra, along with a decrease in GABA release in the ventro-medial thalamus.[1]

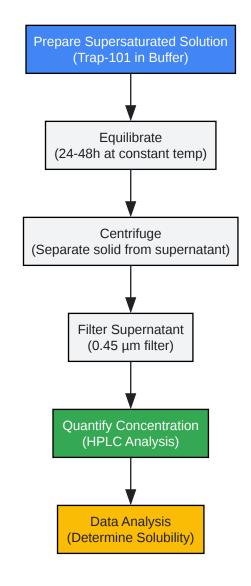




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Caption: Proposed signaling pathway of Trap-101 in the substantia nigra and ventro-medial thalamus.





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Caption: Experimental workflow for determining the aqueous solubility of **Trap-101 hydrochloride**.

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